molecular formula C11H7ClF2N2O2S B2522630 6-chloro-N-(2,6-difluorophenyl)pyridine-3-sulfonamide CAS No. 877957-59-0

6-chloro-N-(2,6-difluorophenyl)pyridine-3-sulfonamide

Cat. No.: B2522630
CAS No.: 877957-59-0
M. Wt: 304.7
InChI Key: BPIKBHKLWGDCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(2,6-difluorophenyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C11H7ClF2N2O2S. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, difluorophenyl group, and a pyridine sulfonamide moiety, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,6-difluorophenyl)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of pyridine to introduce a nitro group at the 3-position.

    Reduction: Reduction of the nitro group to an amino group.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Halogenation: Chlorination to introduce the chloro group.

    Fluorination: Introduction of the difluorophenyl group through fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,6-difluorophenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-chloro-N-(2,6-difluorophenyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,6-difluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The chloro and difluorophenyl groups can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety can also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2,6-difluorophenyl)pyridine-3-carboxamide
  • 6-chloro-N-(2,6-difluorophenyl)pyridine-3-thiol
  • 6-chloro-N-(2,6-difluorophenyl)pyridine-3-amine

Uniqueness

6-chloro-N-(2,6-difluorophenyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its sulfonamide moiety differentiates it from other similar compounds, providing unique interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-N-(2,6-difluorophenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O2S/c12-10-5-4-7(6-15-10)19(17,18)16-11-8(13)2-1-3-9(11)14/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIKBHKLWGDCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CN=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.